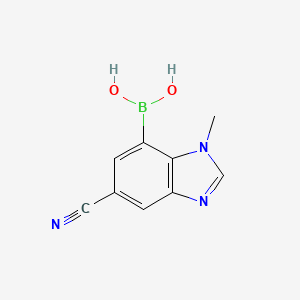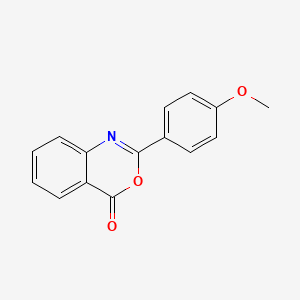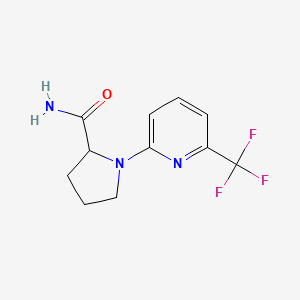![molecular formula C15H16N2O4 B2827095 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate CAS No. 477870-29-4](/img/structure/B2827095.png)
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Material Applications
Compounds with pyrimidinyl and phenyl groups have been extensively explored for their synthesis capabilities and applications in material science. For instance, the synthesis of p-hydroxycinnamic acid derivatives, which involve complex molecular structures similar to the query compound, highlights the versatility of these molecules in creating fluorescent materials for potential use in biological assays. These compounds exhibit the ability to bind with bovine serum albumin (BSA), indicating their potential as bioactive markers or therapeutic agents (Meng et al., 2012).
Biological Evaluation and Drug Design
In the realm of bioactive compound development, pyrimidinylbenzoates have been identified as significant inhibitors for acetohydroxyacid synthase (AHAS), a crucial enzyme in plant biosynthesis pathways. This property underlines their application in designing herbicides. Through computational models, including molecular docking and 3D-QSAR analyses, researchers have optimized these compounds to enhance their efficacy as AHAS inhibitors, providing a foundation for rational drug design and agricultural applications (He et al., 2007).
Advanced Polymer Synthesis
The development of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines illustrates the application of pyrimidinyl derivatives in creating high-performance materials. These polyimides, characterized by their thermal stability and mechanical properties, signify the role of such compounds in engineering advanced polymers for various industrial applications (Wang et al., 2006).
Molecular Interaction Studies
Research on the strong dimerization of ureidopyrimidones through quadruple hydrogen bonding exemplifies the scientific interest in understanding the molecular interactions of pyrimidinyl derivatives. Such studies are crucial for developing supramolecular assemblies and materials with tailored properties, including self-healing materials, molecular recognition systems, and nanotechnology applications (Beijer et al., 1998).
Propriétés
IUPAC Name |
[4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10(18)21-12-6-4-11(5-7-12)14-16-9-8-13(17-14)15(19-2)20-3/h4-9,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXNVCOXTPKLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC=CC(=N2)C(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822333 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B2827013.png)
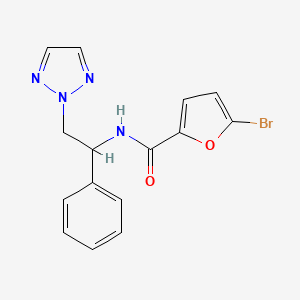
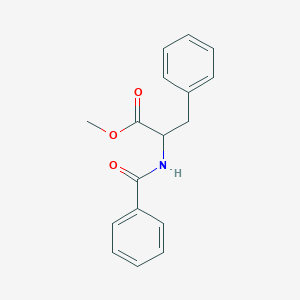
![2-Chloro-N-[cyano(oxolan-3-yl)methyl]acetamide](/img/structure/B2827016.png)
![2-(1-ethyl-3-methyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2827019.png)
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzamide](/img/structure/B2827021.png)
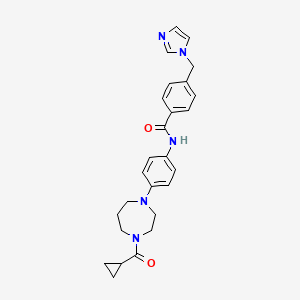
![5,6-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2827025.png)
![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2827030.png)
